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Compound of Interest

Compound Name: Matlystatin D

Cat. No.: B136655

In the landscape of matrix metalloproteinase (MMP) inhibitors, both Matlystatins and Batimastat
represent significant advancements in the quest for potent and specific agents for therapeutic
and research applications. This guide provides a detailed comparison of Matlystatin D and
Batimastat, focusing on their efficacy as collagenase inhibitors, supported by available
experimental data.

Introduction to the Inhibitors

Batimastat (BB-94) is a synthetic, broad-spectrum MMP inhibitor belonging to the hydroxamate
class. Its structure mimics the collagen substrate, allowing it to act as a competitive and
reversible inhibitor of a wide range of MMPs, including several collagenases.[1]

Matlystatins are a group of natural product MMP inhibitors isolated from Actinomadura
atramentaria.[2] They are also characterized by a hydroxamate functional group responsible for
their inhibitory activity. While data on Matlystatin D is limited, this guide will utilize data from
Matlystatin A, a prominent member of the family, as a representative to compare against
Batimastat. Matlystatin A is a known inhibitor of type IV collagenases (gelatinases).[3]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available half-maximal inhibitory concentration (IC50)
values for Batimastat and Matlystatin A against various collagenases and related MMPs. It is
important to note that the data is compiled from different studies and direct comparative
experiments under identical conditions are not available.
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Target Enzyme Batimastat IC50 Matlystatin A IC50
MMP-1 (Collagenase-1) 3nM Not Available
MMP-2 (Gelatinase A/ Type IV

4 nM 0.56 uM
Collagenase)
MMP-3 (Stromelysin-1) 20 nM Not Available
MMP-7 (Matrilysin) 6 nM Not Available
MMP-8 (Collagenase-2) 10 nM Not Available
MMP-9 (Gelatinase B / Type IV

4 nM 0.3uM

Collagenase)

Note: Lower IC50 values indicate higher potency.

Mechanism of Action

Both Batimastat and Matlystatins share a common mechanism of action centered around their
hydroxamate group. This functional group chelates the active site zinc ion (Zn2+) essential for
the catalytic activity of MMPs, thereby competitively and reversibly inhibiting the enzyme. The
specificity of these inhibitors for different MMPs is determined by the interactions of their
respective side chains with the substrate-binding pockets of the enzymes.
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Mechanism of competitive inhibition of MMPs by hydroxamate inhibitors.
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Signaling Pathways

Batimastat has been shown to influence intracellular signaling pathways. Studies have
indicated that inhibition of MMPs by Batimastat can lead to the reduced activation of mitogen-
activated protein kinases (MAPKSs) such as ERK1/2 and p38, as well as the transcription factor
activator protein-1 (AP-1).[1] These pathways are crucial in cell proliferation, differentiation, and
inflammation. The specific effects of Matlystatin D on these or other signaling pathways have
not been extensively characterized.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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